1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride
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Overview
Description
1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is a chemical compound belonging to the piperazine class. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride, also known as m-CPP, is the serotonin receptor (5-HT2c) . Serotonin receptors play a crucial role in regulating mood, anxiety, and appetite among other physiological processes.
Mode of Action
m-CPP acts as an agonist at the serotonin receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin. The activation of the serotonin receptor leads to a series of intracellular events, including the release of secondary messengers, which ultimately influence neuronal activity.
Pharmacokinetics
It is known that m-cpp is a major metabolite of the antidepressant medications trazodone and nefazodone . This suggests that it is likely to be well-absorbed and distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
The activation of serotonin receptors by m-CPP can lead to a variety of effects at the molecular and cellular level. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that m-CPP may influence feeding behavior and potentially contribute to the therapeutic effects of antidepressants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride typically involves the reaction of 3-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to neurotransmitter receptors and their functions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
Uniqueness
1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is unique due to the presence of both a chlorophenyl group and a methyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11;;/h2-4,7,9,13H,5-6,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULTRNZBVNCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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